molecular formula C13H15IN2O2 B1662258 2-Iodomelatonin CAS No. 93515-00-5

2-Iodomelatonin

Cat. No. B1662258
CAS RN: 93515-00-5
M. Wt: 358.17 g/mol
InChI Key: FJDDSMSDZHURBJ-UHFFFAOYSA-N
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Description

2-Iodomelatonin is a melatonin analog used as a radiolabelled ligand for the melatonin receptors, MT1, MT2, and MT3 . It acts as a full agonist at both MT1 and MT2 receptors .


Molecular Structure Analysis

The molecular formula of 2-Iodomelatonin is C13H15IN2O2 . It has a mono-isotopic mass of 358.017822 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodomelatonin include a density of 1.6±0.1 g/cm3, a boiling point of 574.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 80.6±0.3 cm3 .

Scientific Research Applications

Summary of the Application

2-Iodomelatonin is used in the study of melatonin receptors (MT1 and MT2) which respond to the neurohormone melatonin to regulate circadian rhythm and sleep . The study aims to develop drugs targeting melatonin receptors for the treatment of insomnia, circadian rhythm disorder, and cancer .

Methods of Application

The cryo-EM structures of the MT1–Gi signaling complex with 2-iodomelatonin and ramelteon and the MT2–Gi signaling complex with ramelteon were reported . The 2-iodomelatonin-bound MT1-Gi complex shares a nearly identical conformation with the ramelteon-bound MT1-Gi complex .

Results or Outcomes

The study revealed that although MT1 and MT2 possess highly similar orthosteric ligand-binding pockets, they also display distinctive features that could be targeted to design subtype-selective drugs .

2. Study of Melatonin in Fish

Summary of the Application

2-Iodomelatonin is used to study the binding of melatonin in osmoregulatory tissues of flounder, rainbow trout, and sea bream . The research aims to understand the influence of melatonin on water/ion balance in fish .

Methods of Application

Specific binding of ligand 2-[125I]iodomelatonin, using membrane preparations from osmoregulatory tissues of flounder, rainbow trout, and sea bream, together with melatonin concentrations in the tissues and plasma were studied .

Results or Outcomes

The study found that the binding sites with Kd values in the tissues in the picomolar range indicated high affinity . The data strongly suggest new potential targets for melatonin action and the influence of melatonin on water/ion balance in fish .

3. Radiolabelled Ligand for Melatonin Receptors

Summary of the Application

2-Iodomelatonin is used as a radiolabelled ligand for the melatonin receptors, MT1, MT2, and MT3 . It acts as a full agonist at both MT1 and MT2 receptors . The research aims to understand the binding and signaling mechanism of melatonin receptors .

Methods of Application

2-Iodomelatonin is used as a radiolabelled ligand for studying the binding and signaling mechanism of melatonin receptors .

Results or Outcomes

The study found that 2-Iodomelatonin is a potent agonist of melatonin receptor 1 (MT1; Ki = 28 pM) that is 5-fold selective for MT1 over MT2 . It inhibits forskolin-stimulated cAMP production in CHO cells expressing human MT1 30-fold more potently than melatonin with an EC50 value of 11 pM .

4. Melatonin Receptor Agonist

Summary of the Application

2-Iodomelatonin is used as a melatonin receptor agonist . It acts as a full agonist at both MT1 and MT2 receptors . The research aims to understand the binding and signaling mechanism of melatonin receptors .

Methods of Application

2-Iodomelatonin is used as a radiolabelled ligand for studying the binding and signaling mechanism of melatonin receptors .

Results or Outcomes

The study found that 2-Iodomelatonin is a potent agonist of melatonin receptor 1 (MT1; Ki = 28 pM) that is 5-fold selective for MT1 over MT2 . It inhibits forskolin-stimulated cAMP production in CHO cells expressing human MT1 30-fold more potently than melatonin with an EC50 value of 11 pM .

5. Characterization of Melatonin Binding Sites

Summary of the Application

2-Iodomelatonin is used to characterize the melatonin binding sites in both MT1 and MT2 receptors . The research aims to understand the pharmacology of melatonin receptors .

Methods of Application

2-Iodomelatonin is used in binding experiments to compare the pharmacology of melatonin receptors .

Results or Outcomes

The study revealed that 2-[125I]-iodomelatonin and [3H]-melatonin do not behave identically in binding experiments . This suggests that these radioligands have different binding sites in both MT1 and MT2 receptors .

Safety And Hazards

When handling 2-Iodomelatonin, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDDSMSDZHURBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239462
Record name 2-Iodomelatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodomelatonin

CAS RN

93515-00-5
Record name 2-Iodomelatonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93515-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodomelatonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093515005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodomelatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodomelatonin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5TZ5754A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of melatonin (2.32 g: 10 mM) in chloroform (70 ml) cooled at -20° C. there is added N-iodosuccinimide (NIS:2.25 g; 10 nM); the reaction mixture is stirred at -20° C. for 4.5 hours.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
941
Citations
CL Hu, Z Liu, ZY Gao, ZH Zhang… - Journal of pineal …, 2005 - Wiley Online Library
… of different concentrations of 2-iodomelatonin (1–500 μm) on I A , we found that at a concentrations range of 1–100 μm, the inhibitory effect induced by 2-iodomelatonin was higher in …
Number of citations: 34 onlinelibrary.wiley.com
S Jiao, MM Wu, CL Hu, ZH Zhang… - Journal of pineal …, 2004 - Wiley Online Library
… of 2-iodomelatonin on I K and on the prevention of apoptosis. … the inhibition effect of 2-iodomelatonin on cell apoptosis was … melatonin receptor antagonist on 2-iodomelatonin-induced I …
Number of citations: 45 onlinelibrary.wiley.com
B Stankov, M Gervasoni, F Scaglione, R Perego… - Life sciences, 1993 - Elsevier
… In the rat ovulation-inhibition model, 2-iodomelatonin was … In the rat, 2iodomelatonin was slowly metabolized in vivo; its … demonstrated clearly that 2-iodomelatonin in concentrations, …
Number of citations: 18 www.sciencedirect.com
ML Dubocovich, JS Takahashi - Proceedings of the …, 1987 - National Acad Sciences
… showed a monophasic reduction of2-[1251]iodomelatonin binding with a pharmacological order of indole amine affinities characteristic of a melatonin receptor: 2-iodomelatonin > 6-…
Number of citations: 334 www.pnas.org
P Paul, C Lahaye, P Delagrange, JP Nicolas… - … of Pharmacology and …, 1999 - ASPET
… Among the compounds we tested, 2-iodomelatonin and 6-chloromelatonin remained the best competitors for 2-[ 125 I]iodomelatonin binding as described forMT 3 . Furthermore, MIA, …
Number of citations: 109 jpet.aspetjournals.org
AMS Poonl, ASY Mak, HT Luk - Endocrine research, 1996 - Taylor & Francis
… ComDetition study Specific binding of 2['2sI]iodomelatonin to the membrane preparation of the human colon mucosaUsubmucosa1 layer was inhibited by 2-iodomelatonin, melatonin, 6-…
Number of citations: 75 www.tandfonline.com
AMS Poon, SF Pang - Life sciences, 1992 - Elsevier
… The 2-[125I]iodomelatonin binding sites have the following order of potency: 2-iodomelatonin > melatonin > 6-chloromelatonin >> Nacetylserotonin, 6-hydroxymelatonin …
Number of citations: 101 www.sciencedirect.com
EJ Molinari, PC North, ML Dubocovich - European journal of pharmacology, 1996 - Elsevier
… to hamster brain, testes and kidney were monophasic and showed a pharmacological order of affinities (K~ values for brain, nM) identical to that of the ML 2 sites [2-iodomelatonin (0.77…
Number of citations: 140 www.sciencedirect.com
MJ DUNCAN, JS TAKAHASHI… - Endocrinology, 1988 - academic.oup.com
… was as follows: 6-chloromelatonin > 2-iodomelatonin > N-acetylserotonin > 6-methoxymelatonin … For saturation studies, the radioligand was diluted with unlabeled 2-iodomelatonin to a …
Number of citations: 179 academic.oup.com
M Masson-Pévet, F Gauer, C Schuster, HY Guerrero - Neurosignals, 2000 - karger.com
We have investigated the photic regulation of melatonin receptors both at the level of binding capacity and mt 1 mRNA expression in the suprachiasmatic nucleus (SCN) and the pars …
Number of citations: 49 karger.com

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